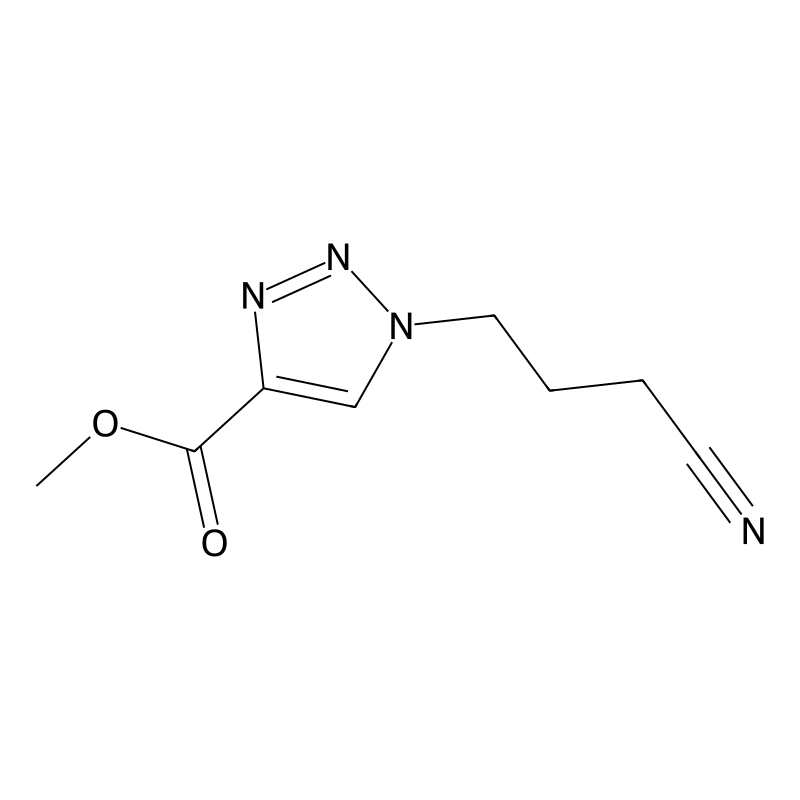

methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

TCMC is a synthetic organic molecule belonging to the class of triazole derivatives. Triazoles are five-membered rings containing nitrogen atoms at specific positions. Scientists have been exploring various triazole derivatives for their potential applications in medicinal chemistry.PubChem, methyl 1H-1,2,3-triazole-4-carboxylate:

TCMC as a Building Block for Drug Discovery

Research has shown that TCMC can serve as a valuable intermediate for the synthesis of novel therapeutic agents. A study by the University of Oxford in 2005 demonstrated the utility of TCMC in creating a new class of anti-tumor drugs.Smolecule, methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate: This research highlights the potential of TCMC as a platform for developing innovative cancer treatments.

Methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate is a derivative of the 1,2,3-triazole class, characterized by a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. This compound features a methyl group at the fourth carbon position and a 3-cyanopropyl group attached to the first nitrogen atom. The carboxylate group is also present at the fourth carbon position. Triazole derivatives like this compound have garnered attention for their potential applications in medicinal chemistry, particularly in developing novel therapeutic agents.

The chemical behavior of methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate is primarily influenced by its functional groups. The triazole ring can participate in various reactions such as:

- Nucleophilic substitutions: The presence of the carboxylate group allows for nucleophilic attack at the carbon atom adjacent to the nitrogen.

- Cycloadditions: The triazole structure can engage in cycloaddition reactions, which are essential in synthesizing more complex molecules.

- Hydrolysis: The carboxylate group can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acid derivatives.

Research indicates that triazole derivatives exhibit significant biological activities, including:

- Antimicrobial properties: Many triazoles have shown efficacy against various bacterial and fungal strains.

- Antitumor activity: Studies have highlighted the potential of triazole derivatives as precursors for developing anti-cancer drugs. For instance, methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate has been noted for its role in creating a new class of anti-tumor agents.

- Anti-inflammatory effects: Some triazoles exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

The synthesis of methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate typically involves:

- Formation of the triazole ring: This can be achieved through a [3+2] cycloaddition reaction between azides and alkynes or via copper-catalyzed methods.

- Introduction of functional groups: The methyl and 3-cyanopropyl groups can be introduced through various alkylation reactions or coupling techniques.

- Carboxylation: The carboxylate moiety can be introduced using carboxylic acid derivatives or through direct carboxylation methods involving reagents like carbon dioxide under specific conditions.

Methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate has potential applications in:

- Pharmaceutical development: As a precursor for synthesizing novel therapeutic agents targeting cancer and infectious diseases.

- Agricultural chemistry: Its antimicrobial properties may find applications in developing pesticides or fungicides.

- Material science: Triazoles are being explored for their use in creating advanced materials due to their unique structural properties.

Interaction studies involving methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate focus on its binding affinities with various biological targets. These studies often utilize techniques such as:

- Molecular docking: To predict how the compound interacts with specific proteins or enzymes.

- In vitro assays: To evaluate the biological activity against cell lines or microbial strains.

- Spectroscopic methods: To analyze conformational changes upon binding to target molecules.

Methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate shares structural similarities with several other triazole derivatives. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methyl 1H-1,2,3-triazole-4-carboxylate | Basic triazole structure with a carboxyl group | Simpler structure with less biological activity |

| 4-Amino-1H-1,2,3-triazole | Amino group substitution on the triazole ring | Enhanced solubility and reactivity |

| 5-(4-Chlorophenyl)-1H-1,2,3-triazole | Chlorophenyl substitution | Increased potency against specific pathogens |

| 4-Methylthio-1H-1,2,3-triazole | Methylthio group at position four | Exhibits distinct pharmacological profiles |

Methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate stands out due to its unique combination of functional groups that enhance its biological activity and potential therapeutic applications compared to simpler or differently substituted triazoles .

Molecular Architecture of Methyl 1-(3-Cyanopropyl)-1H-1,2,3-Triazole-4-Carboxylate

Heterocyclic Core Analysis: Triazole Ring Tautomerism and Substituent Effects

The 1,2,3-triazole core exists in equilibrium between 1H- and 2H-tautomers, with substituents dictating the dominant form. Computational studies reveal that electron-withdrawing groups (EWGs) like the cyanopropyl moiety stabilize the 1H-tautomer by reducing lone-pair repulsions at N1 and N2 positions. Nuclear magnetic resonance (NMR) data (δ 7.31–8.06 ppm for triazole protons) and X-ray crystallography confirm the 1H-configuration in the solid state.

Substituent electronic effects:

- The 3-cyanopropyl group (-CH2CH2CN) introduces steric bulk and polarizes the triazole ring via inductive effects, increasing electrophilicity at C5.

- Methyl carboxylate at C4 enhances π-conjugation, as evidenced by infrared (IR) carbonyl stretches at 1737–1734 cm⁻¹.

Functional Group Interactions: Cyanopropyl and Carboxylate Moieties

- Cyanopropyl: The nitrile group (νC≡N ≈ 2242 cm⁻¹) participates in dipole-dipole interactions and influences solubility in polar solvents.

- Methyl carboxylate: Stabilizes the triazole ring through resonance, with 13C NMR signals at δ 160.1–174.8 ppm for carbonyl carbons.

Synthetic Pathways for Triazole Derivatives

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Optimization

CuAAC remains the most efficient method for constructing the triazole core. Key parameters:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | CuI/THPTA (1:5 ratio) | 89–92% |

| Solvent | tert-Butanol/H2O (4:1) | Minimizes side reactions |

| Temperature | 60°C | Accelerates kinetics |

Propargyl precursors (e.g., methyl propiolate) react with 3-azidopropionitrile under these conditions, achieving regioselective 1,4-addition.

Base-Mediated Cyclization Strategies in Polar Aprotic Solvents

Alternative routes employ cyclization of hydrazine derivatives:

- Hydrazone formation: Reacting methyl glyoxylate with 3-cyanopropylhydrazine in dimethylformamide (DMF).

- Oxidative cyclization: Using iodine (I2) in tetrahydrofuran (THF) to dehydrogenate the intermediate, yielding the triazole ring.

Advantages: Avoids copper residues, critical for pharmaceutical applications.

Post-Functionalization Techniques for Side Chain Modifications

- N-Alkylation: Treatment with alkyl halides in acetonitrile (K2CO3, 60°C) modifies the cyanopropyl chain.

- Carboxylate hydrolysis: Exposure to NaOH/H2O (rt, 2h) converts methyl ester to carboxylic acid (δ 13.10 ppm in 1H NMR).

Large-Scale Production Challenges and Purification Protocols

Challenges:

- Regiochemical control: Minor 1,5-regioisomer formation (≤8%) necessitates chromatographic separation.

- Metal contamination: Residual Cu(I) requires chelating resins (e.g., Chelex 100) for removal.

Purification Workflow:

- Extraction: Partition between ethyl acetate and brine.

- Column chromatography: Silica gel with hexane/ethyl acetate (3:1 → 1:1).

- Recrystallization: Methanol/water (4:1) yields >99% purity.

Scalability considerations: